![molecular formula C23H26 B14646843 (1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane CAS No. 54396-70-2](/img/structure/B14646843.png)
(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a bicyclic heptane core with a diphenylmethylidene group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the bicyclic heptane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The diphenylmethylidene group is then introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
化学反応の分析
Types of Reactions
(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkene group into an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halides, nucleophiles like hydroxide (OH-) or cyanide (CN-)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
作用機序
The mechanism of action of (1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(1R)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane: A stereoisomer with similar structure but different spatial arrangement.
(1S)-2-(Phenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane: A compound with a similar core structure but different substituents.
Uniqueness
(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane is unique due to its specific stereochemistry and the presence of the diphenylmethylidene group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
54396-70-2 |
|---|---|
分子式 |
C23H26 |
分子量 |
302.5 g/mol |
IUPAC名 |
(1S)-2-benzhydrylidene-1,3,3-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C23H26/c1-22(2)19-14-15-23(3,16-19)21(22)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3/t19?,23-/m0/s1 |
InChIキー |
NWMZRBOMOBWJLX-BVHINDKJSA-N |
異性体SMILES |
C[C@]12CCC(C1)C(C2=C(C3=CC=CC=C3)C4=CC=CC=C4)(C)C |
正規SMILES |
CC1(C2CCC(C2)(C1=C(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)
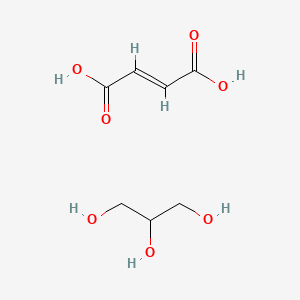

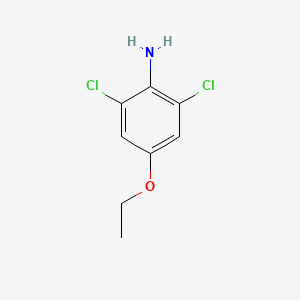
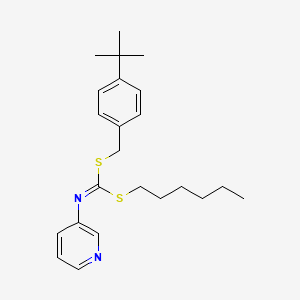
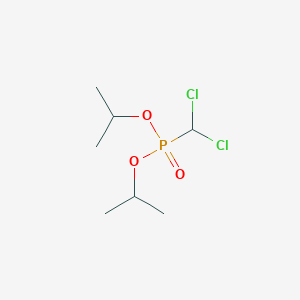
![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)

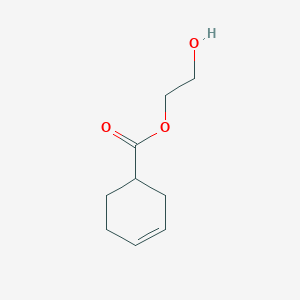
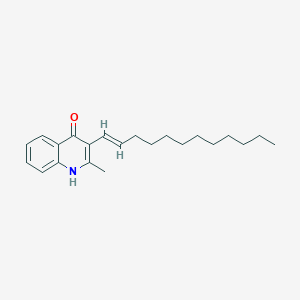
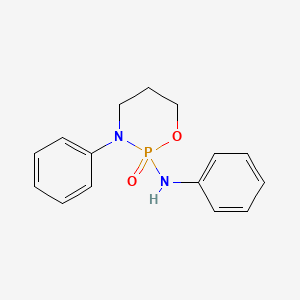
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)
